molecular formula C11H19N3O2S B3211917 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide CAS No. 1094797-87-1

1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide

Cat. No. B3211917
CAS RN: 1094797-87-1
M. Wt: 257.35 g/mol
InChI Key: FKXVTCZQUZJNJK-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide, also known as ADMA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. ADMA is a sulfonamide derivative that has been synthesized through a number of different methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide is not fully understood. However, studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can inhibit the activity of the enzyme dimethylarginine dimethylaminohydrolase (DDAH), which is involved in the metabolism of nitric oxide (NO). This inhibition of DDAH results in an increase in the levels of asymmetric dimethylarginine (1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide) and a decrease in the levels of NO. This imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels has been implicated in a number of different physiological and pathological processes.
Biochemical and Physiological Effects
1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can induce apoptosis in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and inhibit the activity of DDAH, resulting in an imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels. 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has also been shown to have anti-inflammatory effects and to regulate blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of DDAH inhibition and the imbalance in 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide and NO levels. However, one limitation of using 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in lab experiments is that it can be difficult to obtain in large quantities and can be expensive.

Future Directions

There are a number of different future directions for research on 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide. Another area of research could focus on the development of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide analogs with improved potency and selectivity for DDAH inhibition. Additionally, further studies could be conducted to explore the potential use of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide in the treatment of other diseases, such as cardiovascular disease and diabetes.

Scientific Research Applications

1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has been studied for its potential use in a number of different scientific research applications. One area of research has focused on the use of 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide as a potential anti-cancer agent. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can induce apoptosis, or programmed cell death, in cancer cells. 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide can inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.

properties

IUPAC Name

1-(3-aminophenyl)-N-[2-(dimethylamino)ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2S/c1-14(2)7-6-13-17(15,16)9-10-4-3-5-11(12)8-10/h3-5,8,13H,6-7,9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXVTCZQUZJNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNS(=O)(=O)CC1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminophenyl)-n-(2-(dimethylamino)ethyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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